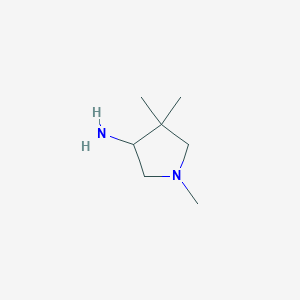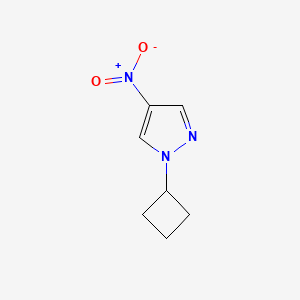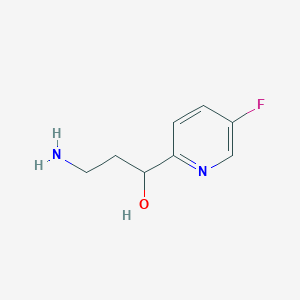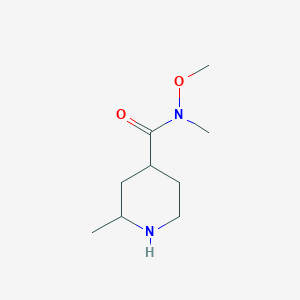![molecular formula C20H20ClNO B13167531 1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13167531.png)
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a tert-butylphenyl group attached to the indole ring, along with a chloroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole and 4-tert-butylphenylboronic acid.
Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation to introduce a formyl group at the 3-position, resulting in the formation of 3-formyl-4-bromo-1H-indole.
Boc Protection: The formyl group is then protected using tert-butoxycarbonyl (Boc) to yield the N-Boc derivative.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Protection of Alcohol: The alcoholic hydroxy group is protected with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole.
Introduction of Chloroethanone: The protected alcohol undergoes a reaction with chloroacetyl chloride in the presence of a base to introduce the chloroethanone moiety.
Deprotection: The final step involves deprotection of the Boc and TBS groups to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, solvents, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethanone moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanone derivatives, while oxidation can produce indole-3-carboxylic acids.
Applications De Recherche Scientifique
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mécanisme D'action
The mechanism of action of 1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell growth, thereby exerting its effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1,2-Bis(4-tert-butylphenyl)ethene: This compound has a similar tert-butylphenyl group but differs in its overall structure and reactivity.
4-tert-Butylacetophenone: Another compound with a tert-butylphenyl group, used in different chemical reactions and applications.
Uniqueness
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone is unique due to the presence of both the indole ring and the chloroethanone moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H20ClNO |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone |
InChI |
InChI=1S/C20H20ClNO/c1-20(2,3)14-10-8-13(9-11-14)19-18(17(23)12-21)15-6-4-5-7-16(15)22-19/h4-11,22H,12H2,1-3H3 |
Clé InChI |
KAEPSFZLGDBSMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13167450.png)
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol](/img/structure/B13167453.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid](/img/structure/B13167457.png)
![1-[1-(Aminomethyl)cyclobutyl]propan-1-one](/img/structure/B13167465.png)



![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)






